

A Technical Guide to the Solubility Characteristics of Boc-(S)-3-(aminomethyl)pyrrolidine

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Compound of Interest

Compound Name: (S)-*tert*-Butyl (pyrrolidin-3-ylmethyl)carbamate

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Abstract

Boc-(S)-3-(aminomethyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of complex pharmaceutical agents. An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a summary of the available physical and solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine. Due to the limited availability of quantitative solubility data in public literature, this guide also furnishes a detailed, generalized experimental protocol for determining its equilibrium solubility in various solvents, which can be adapted for specific laboratory requirements.

Physicochemical Properties

Boc-(S)-3-(aminomethyl)pyrrolidine is a stable, Boc-protected chiral amine. Its fundamental physicochemical properties are summarized in Table 1. There are some discrepancies in the reported physical state of the broader class of 1-Boc-3-(aminomethyl)pyrrolidines, with the racemic mixture described as a solid and the enantiomerically pure forms often as liquids or oils. This may be attributable to differences in purity or the specific enantiomeric form.

Table 1: Physicochemical Properties of Boc-(S)-3-(aminomethyl)pyrrolidine

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1][2]
Molecular Weight	200.28 g/mol	[1][2]
CAS Number	199175-10-5	
Appearance	Colorless to yellow liquid/oil	
Storage Temperature	2-8°C	[1]
Boiling Point	95 - 99 °C / 1.5 mm Hg (for (R)-enantiomer)	

Solubility Profile

Quantitative solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine is not extensively documented. However, qualitative descriptions and data from structurally similar compounds provide valuable insights into its expected solubility behavior. The presence of the lipophilic tert-butoxycarbonyl (Boc) group generally imparts solubility in a range of organic solvents, while the primary amine and the pyrrolidine ring can contribute to solubility in polar and protic solvents.

Table 2: Qualitative Solubility Data and Analogs

Compound	Solvent	Solubility	Reference(s)
(R)-1-Boc-3-(aminomethyl)pyrrolidine	Not Specified	High Solubility	
(S)-3-(Boc-amino)pyrrolidine	Water	Soluble	[3]
Chloroform	Slightly Soluble	[3]	
Methanol	Slightly Soluble	[3]	

Experimental Protocol for Equilibrium Solubility Determination

The following protocol outlines a standard "shake-flask" method to determine the equilibrium solubility of Boc-(S)-3-(aminomethyl)pyrrolidine. This method can be followed by either gravimetric analysis or concentration determination via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- Boc-(S)-3-(aminomethyl)pyrrolidine
- Selected solvents (e.g., deionized water, methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM))
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 4 mL glass vials)
- Temperature-controlled shaker or incubator
- Syringe filters (e.g., 0.45 μ m PTFE or nylon)
- Pipettes and general laboratory glassware
- For Gravimetric Analysis: Evaporating dishes, vacuum oven or desiccator
- For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or ELSD), column (e.g., C18), and validated analytical method

Procedure

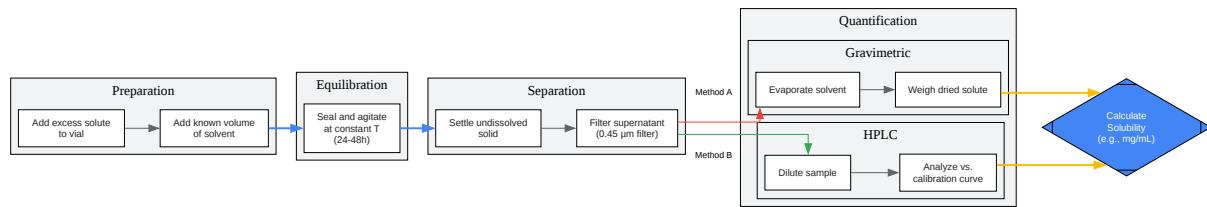
- Sample Preparation:
 - Add an excess amount of Boc-(S)-3-(aminomethyl)pyrrolidine to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
 - Record the exact mass of the compound added.

- Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
- Sample Separation:
 - After equilibration, cease agitation and allow the vials to stand at the set temperature for a short period to allow undissolved solids to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or an HPLC vial (for HPLC analysis). This step is crucial to remove any undissolved microparticles.[\[4\]](#)
- Quantification:
 - Method A: Gravimetric Analysis
 1. Accurately weigh the vial containing the filtered saturated solution.
 2. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
 3. Once the solvent is fully removed, re-weigh the vial containing the dried solute.
 4. Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.[\[5\]](#)
 - Method B: HPLC Analysis

1. Prepare a series of calibration standards of Boc-(S)-3-(aminomethyl)pyrrolidine of known concentrations.
2. Generate a calibration curve by injecting the standards into the HPLC system.[6]
3. Dilute the filtered saturated solution with a suitable solvent to fall within the linear range of the calibration curve.
4. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
5. Calculate the original solubility, accounting for the dilution factor.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Workflow for equilibrium solubility determination.

Conclusion

While quantitative solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine remains scarce in published literature, its physicochemical profile suggests solubility in a range of common organic solvents. For drug development professionals requiring precise solubility values for process optimization and formulation, direct experimental determination is necessary. The provided protocol offers a robust and adaptable framework for generating this critical data, enabling more informed and efficient use of this versatile chiral building block.

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